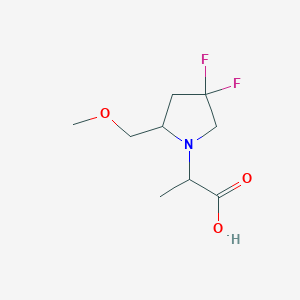

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid

Description

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid is a structurally complex propanoic acid derivative characterized by a pyrrolidine ring substituted with 4,4-difluoro and 2-methoxymethyl groups at the 1-position of the propanoic acid backbone. This compound’s unique features, including fluorine atoms and an ether-containing side chain, likely influence its physicochemical properties, such as lipophilicity, acidity, and metabolic stability.

Properties

IUPAC Name |

2-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F2NO3/c1-6(8(13)14)12-5-9(10,11)3-7(12)4-15-2/h6-7H,3-5H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWSAZLYMHALTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CC(CC1COC)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrrolidines

Pyrrolidine is a five-membered ring with a nitrogen atom. It’s a common scaffold in many biologically active compounds. Pyrrolidine derivatives have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization.

Biochemical Analysis

Biochemical Properties

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring structure allows it to efficiently explore the pharmacophore space, contributing to its stereochemistry and increased three-dimensional coverage. This structural feature enables this compound to interact with enzymes such as proteases and kinases, potentially inhibiting or activating their functions. Additionally, the compound may bind to specific proteins, altering their conformation and activity, which can influence various biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions, but it may undergo degradation over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity, which may have implications for its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including cellular damage or apoptosis. Studies have identified threshold effects, where the compound’s impact on cellular processes becomes significant only above a certain concentration. It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing its toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within cells. Once inside the cell, it can distribute to various cellular compartments, where it can interact with target biomolecules. The compound’s distribution within tissues can also affect its overall pharmacokinetics and therapeutic efficacy.

Biological Activity

2-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the difluoro and methoxymethyl groups, suggest potential biological activities that warrant thorough investigation.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

IUPAC Name: this compound.

CAS Number: 2098003-22-4.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The difluoro and methoxymethyl substituents may enhance its binding affinity to specific enzymes or receptors, thereby influencing biochemical pathways. Research indicates that these modifications can significantly alter the compound's reactivity and biological profile compared to simpler analogs such as pyrrolidine.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits notable activity against various cellular targets:

- Enzyme Inhibition: Preliminary assays suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding: Binding studies indicate that this compound interacts with neurotransmitter receptors, which could implicate it in neurological applications.

In Vivo Studies

Research involving animal models has shown promising results regarding the therapeutic potential of this compound:

- Pain Management: In a study focusing on diabetic peripheral neuropathic pain, this compound demonstrated significant analgesic effects, suggesting its utility in pain management therapies .

- Anti-inflammatory Properties: Additional investigations revealed anti-inflammatory effects in models of acute inflammation, indicating potential applications in treating inflammatory diseases .

Comparative Analysis

A comparative analysis with related compounds highlights the unique properties of this compound:

| Compound | Structure | Biological Activity |

|---|---|---|

| Pyrrolidine | Simple pyrrolidine structure | Limited activity |

| Prolinol | Hydroxylated derivative | Moderate activity |

| 2-Amino derivatives | Variants with amino groups | Diverse biological effects |

The presence of difluoro and methoxymethyl groups in this compound enhances its biological activity compared to its simpler analogs.

Case Studies

Several case studies have explored the efficacy of this compound in clinical settings:

- Phase II Clinical Trials: The compound was evaluated for its effectiveness in managing diabetic peripheral neuropathic pain. Results indicated a statistically significant reduction in pain scores compared to placebo .

- Inflammation Models: In a controlled study on acute inflammation, administration of the compound resulted in reduced inflammatory markers and improved recovery times in treated subjects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Functional Group Variations

- Fluorine Substituents : The target compound’s 4,4-difluoro-pyrrolidine moiety contrasts with chlorine in dichlorprop or trifluoromethyl groups in fluazifop. Fluorine’s electronegativity may enhance metabolic stability and acidity compared to chlorine .

Research Findings and Implications

- Regulatory Considerations : Impurity profiles () emphasize the importance of controlling structurally related byproducts (e.g., hydroxylated or alkylated variants), which may arise during synthesis .

- Agrochemical vs. Pharmaceutical Design: The target compound’s pyrrolidine scaffold diverges from agrochemical propanoic acids (), which prioritize phenoxy groups for herbicidal activity. This structural distinction underscores its probable role in drug discovery .

Preparation Methods

Formation of the 4,4-Difluoropyrrolidine Core

- Starting Materials: A suitable pyrrolidine precursor or cyclic imine.

- Fluorination: Introduction of fluorine atoms at the 4,4-positions is achieved using electrophilic fluorinating agents or difluorocarbene precursors under controlled conditions.

- Reaction Conditions: Typically carried out under inert atmosphere, moderate temperatures (0–80 °C), and in solvents such as dichloromethane or acetonitrile.

Introduction of the Methoxymethyl Group at the 2-Position

- Method: Alkylation of the 2-position of the pyrrolidine ring with methoxymethyl chloride or a related electrophile.

- Catalysts/Bases: Use of bases such as sodium hydride or potassium carbonate to deprotonate the pyrrolidine nitrogen and facilitate nucleophilic substitution.

- Optimization: Reaction temperature and time are optimized to prevent over-alkylation or side reactions.

Attachment of the Propanoic Acid Side Chain

- Approach: Coupling of the functionalized pyrrolidine intermediate with propanoic acid or its activated derivative (e.g., propanoic acid chloride or ester).

- Coupling Agents: Use of carbodiimides like EDCI or DCC in the presence of catalysts such as HOBt to promote amide bond formation.

- Purification: The final product is purified by column chromatography or recrystallization to obtain high purity.

Representative Reaction Conditions and Yields

| Step | Reaction Type | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Fluorination of pyrrolidine precursor | Electrophilic fluorinating agent, inert atmosphere, 0–80 °C, DCM or MeCN solvent | 65–75% | Control of temperature critical to avoid side products |

| 2 | Methoxymethylation at 2-position | Methoxymethyl chloride, base (NaH or K2CO3), 25–60 °C, aprotic solvent | 70–85% | Base choice affects regioselectivity |

| 3 | Coupling with propanoic acid derivative | EDCI, HOBt, Et3N, CH2Cl2, room temperature, overnight | 60–80% | Purification by silica gel chromatography |

Yields are indicative based on analogous pyrrolidine derivative syntheses and reported literature for similar compounds

Analytical Monitoring and Characterization

- Thin-Layer Chromatography (TLC): Used to monitor reaction progress at each step.

- High-Performance Liquid Chromatography (HPLC): Employed for purity assessment of intermediates and final product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms structural integrity, substitution pattern, and stereochemistry.

- Infrared (IR) Spectroscopy: Identifies functional groups such as carboxylic acid and methoxymethyl moieties.

- Mass Spectrometry (MS): Confirms molecular weight and presence of fluorine atoms.

Research Findings and Optimization Notes

- The stereochemistry of the pyrrolidine ring significantly influences biological activity and synthetic yield; thus, stereoselective synthesis or resolution methods may be employed.

- Fluorination steps require careful control to prevent over-fluorination or degradation.

- The methoxymethylation step benefits from a mild base and controlled temperature to avoid side reactions.

- Coupling reactions using carbodiimides are sensitive to moisture and require anhydrous conditions for optimal yield.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Conditions | Yield Range | Critical Parameters |

|---|---|---|---|---|

| Pyrrolidine Fluorination | Electrophilic fluorinating agent (e.g., Selectfluor) | 0–80 °C, inert atmosphere | 65–75% | Temperature control, solvent choice |

| Methoxymethylation | Methoxymethyl chloride, NaH or K2CO3 | 25–60 °C, aprotic solvent | 70–85% | Base strength, reaction time |

| Propanoic Acid Coupling | Propanoic acid derivative, EDCI, HOBt, Et3N | Room temp, overnight, CH2Cl2 | 60–80% | Dry conditions, catalyst purity |

Q & A

Q. How can researchers optimize the synthesis of 2-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid to improve yield and purity?

- Methodological Answer : Synthesis typically involves multi-step procedures, including cyclization, fluorination, and functional group modifications. Key steps include:

- Cyclization : Use of pyrrolidine precursors with methoxymethyl and fluorine substituents under controlled temperature (e.g., 60–80°C) and inert atmosphere .

- Fluorination : Electrophilic fluorinating agents (e.g., Selectfluor®) in polar aprotic solvents like DMF or acetonitrile .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the final product .

- Yield Optimization : Reaction monitoring via TLC or HPLC to identify intermediates and adjust stoichiometry of reagents (e.g., carbodiimides for carboxylation) .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and F NMR to confirm the difluoropyrrolidine ring and methoxymethyl group placement .

- Mass Spectrometry (HRMS) : High-resolution ESI-MS to validate molecular formula (e.g., ) .

- X-ray Crystallography : For absolute stereochemical confirmation, particularly for the pyrrolidine ring configuration .

- IR Spectroscopy : Identification of carboxylic acid (-COOH) and ether (-OCH) functional groups .

Q. How can researchers design preliminary biological activity screens for this compound?

- Methodological Answer :

- Target Selection : Focus on enzymes or receptors with known interactions with pyrrolidine derivatives (e.g., GABA receptors, proteases) .

- In Vitro Assays :

- Enzyme Inhibition : Fluorescence-based assays using recombinant enzymes (e.g., kinases, esterases) at varying compound concentrations (1 nM–100 µM) .

- Cell Viability : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .

- Data Interpretation : IC calculations and comparison to reference inhibitors (e.g., difluorinated proline analogs) .

Advanced Research Questions

Q. What strategies resolve enantiomeric separation challenges in synthesizing this compound?

- Methodological Answer :

- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® IA/IB) with hexane/isopropanol mobile phases .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclization to control stereochemistry .

- Dynamic Kinetic Resolution : Catalytic systems (e.g., Ru-based catalysts) to favor a single enantiomer during fluorination .

Q. How can mechanistic studies elucidate the role of the difluoropyrrolidine moiety in biological activity?

- Methodological Answer :

- Isotopic Labeling : F or F NMR to track metabolic stability and binding interactions .

- Molecular Docking : Computational modeling (e.g., AutoDock Vina) to predict binding poses with target proteins (e.g., kinases) .

- Structure-Activity Relationships (SAR) : Synthesis of analogs (e.g., monofluoro or methoxy-removed variants) to assess fluorine’s electronic effects .

Q. What experimental approaches address contradictions in reported pharmacological data for this compound?

- Methodological Answer :

- Meta-Analysis : Cross-referencing datasets from public repositories (e.g., PubChem, DSSTox) to identify outliers .

- Standardized Protocols : Reproducing assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

- Advanced Statistics : Multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true biological effects .

Q. How can researchers scale up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Flow Chemistry : Continuous-flow reactors for precise control of fluorination and cyclization steps .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor enantiomeric excess in real time .

- Quality by Design (QbD) : DOE (Design of Experiments) to optimize parameters like temperature, pressure, and catalyst loading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.